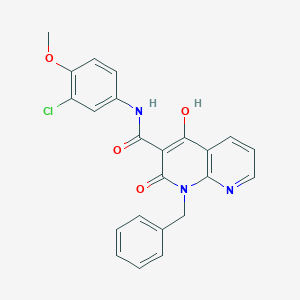

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Descripción

The compound 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2. The benzyl group at position 1 and the 3-chloro-4-methoxyphenyl amide substituent differentiate it from structurally related compounds, influencing its physicochemical properties and biological activity.

Propiedades

IUPAC Name |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4/c1-31-18-10-9-15(12-17(18)24)26-22(29)19-20(28)16-8-5-11-25-21(16)27(23(19)30)13-14-6-3-2-4-7-14/h2-12,28H,13H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWFCSKUAACVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a naphthyridine core, which is known for its diverse pharmacological properties. The presence of substituents such as the chloro and methoxy groups enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A study evaluating various naphthyridine derivatives found that this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. One particular study reported that the compound exhibited cytotoxic effects on the leukemia cell line CCRF-CEM with a GI50 value of 10 nM, suggesting potent anticancer activity .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells.

- Interference with DNA Synthesis : Its structure allows it to interact with DNA, potentially disrupting replication processes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthyridine derivatives, including our compound. The results indicated that it possessed a significant antibacterial effect, particularly against Gram-positive bacteria. The study concluded that further modifications could enhance its potency .

Study 2: Anticancer Activity

In another research effort documented in a thesis from the University of Bath, this compound was tested against several cancer cell lines. The findings showed that it not only inhibited cancer cell growth but also induced apoptosis through caspase activation pathways. This study highlighted the potential for developing new anticancer therapies based on naphthyridine derivatives .

Table 1: Biological Activity Summary

Comparación Con Compuestos Similares

Structural Comparison with Analogues

Key structural variations among 1,8-naphthyridine-3-carboxamides include modifications to the benzyl group at position 1 and the aryl amide substituent at position 3. Below is a comparative analysis:

Key Observations :

- Chlorine vs. Methoxy : The target compound’s 3-chloro-4-methoxyphenyl group introduces both electron-withdrawing (–Cl) and electron-donating (–OCH₃) effects, which may enhance binding specificity compared to 5a4’s dichlorophenyl group .

- Amide vs. Carboxylic Acid : Compound 33 replaces the amide with a carboxylic acid, drastically altering polarity and hydrogen-bonding capacity .

Physicochemical Properties

- Melting Points : Halogenated derivatives (e.g., 5a4 and 33) exhibit higher melting points (193–212°C) due to strong intermolecular forces (e.g., dipole-dipole interactions, halogen bonding) . The target’s methoxy group may lower its melting point relative to 5a4.

- Solubility : The –OCH₃ group in the target compound enhances water solubility compared to chlorinated analogues like 5a4. However, OZ1’s hydroxyhexyl chain likely confers superior aqueous solubility .

- Lipophilicity : Chlorine and fluorine substituents (e.g., in 5a4 and OZ1) increase logP values, whereas –OH and –OCH₃ groups reduce lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.